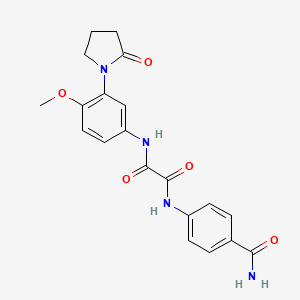

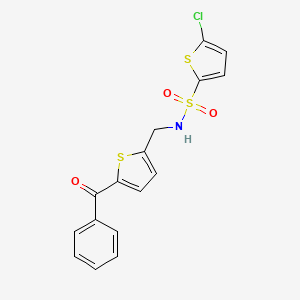

N-((5-benzoylthiophen-2-yl)methyl)-5-chlorothiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, similar compounds have been found to be potent RORγt inhibitors . This suggests they may be involved in reactions related to the inhibition of this receptor.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Typically, these compounds would be expected to have properties common to organic compounds, such as being solid at room temperature and being soluble in organic solvents.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiophene derivatives have been studied for their potential as antimicrobial agents. The presence of the thiophene moiety can contribute to the inhibition of microbial growth. Research has shown that certain thiophene compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus . This suggests that N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide could be explored for its efficacy in treating bacterial infections.

Anti-inflammatory Properties

The anti-inflammatory properties of thiophene derivatives make them candidates for the treatment of chronic inflammatory diseases. Compounds containing the thiophene nucleus have been reported to act as effective anti-inflammatory agents . This compound’s structure could be optimized to enhance its anti-inflammatory activity, potentially leading to the development of new anti-inflammatory drugs.

Anticancer Potential

Thiophene derivatives have shown promise in anticancer research due to their ability to inhibit various kinases involved in cancer cell proliferation. The benzoyl and sulfonamide groups within N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide could be modified to target specific cancer pathways, offering a route to novel anticancer therapies .

Antioxidant Effects

Compounds with a thiophene core have demonstrated high antioxidant capacities, which are beneficial in combating oxidative stress-related diseases. The structural features of this compound could be investigated for their potential to act as antioxidants, providing protection against oxidative damage .

Fungicidal Applications

The modification of thiophene derivatives has led to the development of compounds with fungicidal activity. These compounds have been effective against various fungal phytopathogens, suggesting that N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide could serve as a lead compound for the synthesis of new fungicides .

Material Science Applications

Thiophene and its derivatives are also significant in the field of material science. They are used in the synthesis of organic semiconductors, conducting polymers, and photovoltaic materials. The unique electronic properties of thiophene make it an important component in the development of electronic devices .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3S3/c17-14-8-9-15(23-14)24(20,21)18-10-12-6-7-13(22-12)16(19)11-4-2-1-3-5-11/h1-9,18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAYLEBCZODILO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{[4-(cyclopentyloxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide](/img/structure/B2884341.png)

![2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2884344.png)

![2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2884350.png)

![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2884353.png)

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2884358.png)

![N1-(2,5-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2884359.png)